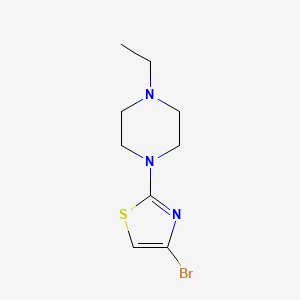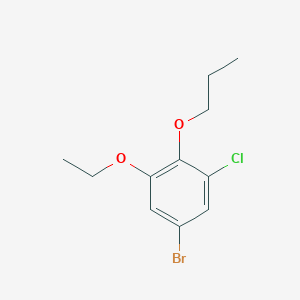![molecular formula C11H14ClN3O B1378005 [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1376317-13-3](/img/structure/B1378005.png)
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Overview
Description
“[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 . It’s a research-use-only product .
Synthesis Analysis
Oxadiazoles, the core structure in this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of “[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” consists of an oxadiazole ring attached to a phenylethyl group and a methanamine group . Oxadiazoles exist in four regioisomeric forms .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles depend on the substituents in the oxadiazole ring . Depending on the electron-withdrawing and donating substituents, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
1,3,4-oxadiazole derivatives, including compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been successfully synthesized through methods such as reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation, demonstrating high yields and effective characterization through spectroscopic techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).
Cytotoxic Activity
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized through a one-pot reaction displayed significant cytotoxic activity against several cancer cell lines, indicating potential applications in cancer therapy (Ramazani et al., 2014).
Antimicrobial Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, such as 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, have been synthesized and exhibited notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Kapadiya et al., 2020).
Mesomorphic Behaviour and Photo-luminescent Property
New mesogens containing 1,3,4-oxadiazole fluorophores demonstrated interesting phase behaviors, such as cholesteric and nematic/smectic A mesophases, along with strong blue fluorescence emission, indicating their utility in materials science, particularly in the development of photo-luminescent materials (Han et al., 2010).
Neurokinin-1 Receptor Antagonism
Although not directly related to the compound , research on neurokinin-1 receptor antagonists, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcases the diversity of therapeutic applications explored within the chemical frameworks similar to 1,3,4-oxadiazoles (Harrison et al., 2001).
Safety And Hazards
properties
IUPAC Name |
[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-11-14-13-10(15-11)7-6-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQCUUYWZBCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
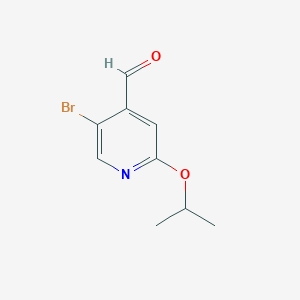
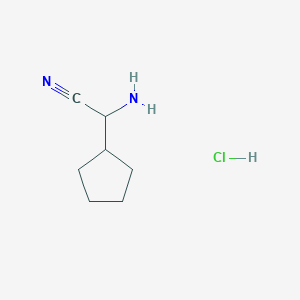
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
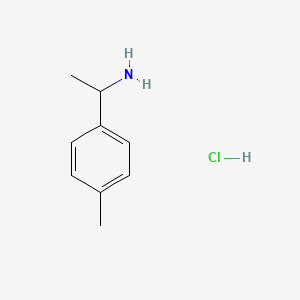


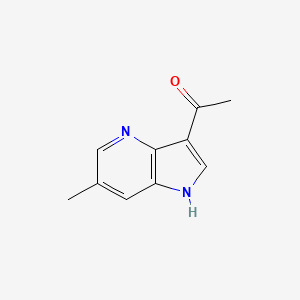
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)


